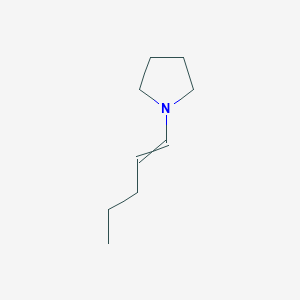![molecular formula C20H20N2NaO8S+ B227718 Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid CAS No. 14052-68-7](/img/structure/B227718.png)
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid is a compound that has been extensively studied in scientific research. It is also known as N-(4-(4-(4-(3-Carboxypropanoylamino)phenyl)sulfonylanilino)-4-oxobutyl)-L-glutamic acid. This compound is a derivative of the amino acid glutamate and has been found to have various biochemical and physiological effects.
Mechanism of Action
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the glycine site of the NMDA receptor and inhibits the binding of glycine, which is necessary for the activation of the receptor. This results in the inhibition of glutamate-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has various biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity. It has also been found to inhibit the development of kindling, which is a model of epilepsy. Furthermore, it has been found to have neuroprotective effects in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has several advantages for lab experiments. It is a highly specific antagonist of the NMDA receptor and does not interact with other glutamate receptors. It is also water-soluble, which makes it easy to administer in experiments. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
For the study of this compound include studying its effects on other glutamate receptors and in other models of neurological disorders.
Synthesis Methods
The synthesis of Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid involves the reaction between N-(4-(4-aminophenyl)sulfonylphenyl)butanamide and L-glutamic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.
Scientific Research Applications
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has been extensively studied in scientific research. It has been found to have various applications in the field of neuroscience, particularly in the study of glutamate receptors. This compound has been used to study the effects of glutamate on synaptic transmission and plasticity. It has also been used to study the role of glutamate receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
CAS RN |
14052-68-7 |
|---|---|
Product Name |
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid |
Molecular Formula |
C20H20N2NaO8S+ |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H20N2O8S.Na/c23-17(9-11-19(25)26)21-13-1-5-15(6-2-13)31(29,30)16-7-3-14(4-8-16)22-18(24)10-12-20(27)28;/h1-8H,9-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28);/q;+1 |
InChI Key |
ZNZHHVLKUHDNQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)[O-].[Na+].[Na+] |
synonyms |
4,4'-disuccinoylaminodiphenyl sulfone DDS-DSA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)



![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)



![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)

![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)